(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 867035-40-3
VCID: VC8302821
InChI: InChI=1S/C8H9N3.2ClH/c9-4-7-3-6-1-2-10-5-8(6)11-7;;/h1-3,5,11H,4,9H2;2*1H
SMILES: C1=CN=CC2=C1C=C(N2)CN.Cl.Cl
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.10 g/mol

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride

CAS No.: 867035-40-3

Cat. No.: VC8302821

Molecular Formula: C8H11Cl2N3

Molecular Weight: 220.10 g/mol

* For research use only. Not for human or veterinary use.

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride - 867035-40-3

Specification

CAS No. 867035-40-3
Molecular Formula C8H11Cl2N3
Molecular Weight 220.10 g/mol
IUPAC Name 1H-pyrrolo[2,3-c]pyridin-2-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C8H9N3.2ClH/c9-4-7-3-6-1-2-10-5-8(6)11-7;;/h1-3,5,11H,4,9H2;2*1H
Standard InChI Key ZHOZHNZNNFFDAZ-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1C=C(N2)CN.Cl.Cl
Canonical SMILES C1=CN=CC2=C1C=C(N2)CN.Cl.Cl

Introduction

Chemical Identity and Structural Overview

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride (CAS: 867035-40-3) is a bicyclic aromatic amine derivative with a pyrrolopyridine core. The dihydrochloride salt form enhances its stability and solubility for experimental use. Its molecular formula is C8_8H11_{11}N3_3·2HCl, yielding a molecular weight of 220.10 g/mol (calculated from the free base molecular weight of 147.18 g/mol + 2 × 36.46 g/mol for HCl). The structure consists of a pyrrolo[2,3-c]pyridine ring system substituted with an aminomethyl group at the 2-position, protonated as a dihydrochloride salt .

Table 1: Key Chemical Properties

PropertyValue
CAS Number867035-40-3
Molecular FormulaC8_8H11_{11}N3_3·2HCl
Molecular Weight220.10 g/mol
AppearanceSolid (exact form unspecified)
Purity≥95% (typical commercial)

Synthesis and Production Pathways

The synthesis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride typically involves functionalization of the pyrrolopyridine core. While detailed protocols are proprietary, analogous routes for related compounds suggest the following steps:

  • Ring Formation: Construction of the pyrrolo[2,3-c]pyridine scaffold via cyclization reactions, such as Paal-Knorr synthesis or transition-metal-catalyzed coupling .

  • Aminomethylation: Introduction of the methanamine group through nucleophilic substitution or reductive amination.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride form, enhancing crystallinity and stability .

Challenges include regioselectivity in ring substitution and purification of the hydrophilic dihydrochloride salt. Industrial-scale production adheres to Good Manufacturing Practices (GMP) to ensure consistency, particularly for pharmaceutical applications .

Physicochemical Characterization

Limited experimental data are available for this compound, but inferences can be made from structurally similar analogs:

  • Solubility: High solubility in water and polar solvents due to the ionic dihydrochloride form.

  • Spectroscopic Data:

    • 1^1H NMR: Expected signals include aromatic protons (δ 6.5–8.5 ppm) and aminomethyl resonances (δ 3.0–4.0 ppm).

    • Mass Spectrometry: A base peak at m/z 147.18 corresponds to the free base [M+H]+^+ .

Applications in Pharmaceutical Research

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride is primarily utilized as a pharmacophore in drug discovery. Key applications include:

  • Antibiotic Development: The pyrrolopyridine scaffold mimics natural heterocycles found in antimicrobial agents, enabling inhibition of bacterial enzymes .

  • Antiviral Agents: Structural similarity to purine bases facilitates interaction with viral polymerases or proteases.

  • Fluorescent Probes: Functionalization with fluorophores allows imaging of cellular targets, leveraging the compound’s planar aromatic system .

Hazard StatementPrecautionary Measures
H314: Causes severe burnsP280: Wear gloves/eye protection
P305+P351+P338: Rinse eyes cautiously if exposed
P310: Immediate medical attention required

Storage Conditions:

  • Temperature: 2–8°C (refrigerated)

  • Environment: Dry, inert atmosphere, protected from moisture and light .

Research Gaps and Future Directions

Despite its utility, critical data gaps persist:

  • Pharmacokinetics: Absorption, distribution, and toxicity profiles remain uncharacterized.

  • Synthetic Optimization: Scalable routes with higher yields are needed for industrial adoption.

Ongoing studies focus on derivatizing the pyrrolopyridine core to enhance bioavailability and target selectivity.

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